molecular formula C17H14F3N3O3S B3557104 2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide

2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No. B3557104
M. Wt: 397.4 g/mol
InChI Key: BPJJQVZUOWMWEH-UHFFFAOYSA-N
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Description

The compound “2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide” is a complex organic molecule. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound . This core is substituted with a methoxy group and a thioacetamide group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A new series of 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide have been synthesized by the condensation of 2-mercapto-5-methoxybenzemidazole and 2-chloro-N-(Aryl)-acetamides . The novel compounds structure has been established on the basis of their substituted N-chloro aryl acetamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a benzimidazole ring, which is a fused benzene and imidazole ring. This ring is substituted at the 2-position with a thioacetamide group and at the 5-position with a methoxy group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound involve the condensation of 2-mercapto-5-methoxybenzemidazole and 2-chloro-N-(Aryl)-acetamides . This suggests that the compound could potentially participate in other reactions that involve these functional groups.

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential biological activities .

properties

IUPAC Name

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O3S/c1-25-12-6-7-13-14(8-12)23-16(22-13)27-9-15(24)21-10-2-4-11(5-3-10)26-17(18,19)20/h2-8H,9H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJJQVZUOWMWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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